3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride
Overview
Description
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride is a chemical compound with the molecular formula C5H8ClF3N2. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties, which include the presence of a trifluoroethyl group that imparts significant electron-withdrawing characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids under acidic or basic conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.
Major Products Formed:
Amides and Carboxylic Acids: From hydrolysis reactions.
Primary Amines: From reduction reactions.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets by increasing its electron-withdrawing capacity, which stabilizes the interaction. This property makes it a valuable tool in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the nitrile functionality.
2,2,2-Trifluoroethylamine Hydrochloride: Similar structure but different functional groups.
2,2,2-Trifluoroethyl Methyl Acrylate: Contains the trifluoroethyl group but is used in different applications.
Uniqueness: 3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride is unique due to the combination of the trifluoroethyl group and the nitrile functionality. This combination imparts distinct chemical properties, such as enhanced electron-withdrawing capacity and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2.ClH/c6-5(7,8)4-10-3-1-2-9;/h10H,1,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDZFYVKRFZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)(F)F)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303889-66-8 | |
Record name | 3-[(2,2,2-trifluoroethyl)amino]propanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.